Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Kinase Inhibitor FLT3 PLK4

tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate (CAS 169750-93-0) is a carbamate-protected pyrrolidine-ethylamine building block. It features a pyrrolidine ring linked via an ethyl spacer to a tert-butyloxycarbonyl (Boc)-protected primary amine, with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 169750-93-0
Cat. No. B109592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
CAS169750-93-0
SynonymsN-​[2-​(3-​Pyrrolidinyl)​ethyl]​-​1,​1-​dimethylethyl Ester Carbamic Acid; 
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCC1CCNC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-9-4-6-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)
InChIKeyOWGYHEOEGOLPEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Technical Baseline: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate (CAS 169750-93-0) – Procurement & Application Profile


tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate (CAS 169750-93-0) is a carbamate-protected pyrrolidine-ethylamine building block . It features a pyrrolidine ring linked via an ethyl spacer to a tert-butyloxycarbonyl (Boc)-protected primary amine, with molecular formula C₁₁H₂₂N₂O₂ and molecular weight 214.30 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, notably as a reactant in the synthesis of quinolizinonecarboxylate analogs with antibacterial activity against Staphylococcus aureus and Candida albicans . Its Boc-protected amine enables controlled deprotection under acidic conditions, facilitating modular incorporation into complex molecular scaffolds for kinase inhibitor development . Commercially, the compound is typically supplied at 95% purity or higher, with a lipophilic character (XLogP3 ≈ 1.5 predicted) that influences its solubility profile in organic reaction media .

Procurement Risk Assessment: Why Substituting tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate with In-Class Analogs Compromises Project Integrity


Generic substitution of tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate with structurally similar Boc-pyrrolidine derivatives introduces material risks to reaction reproducibility and final product performance. Substitution with analogs such as tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate [1] alters the spatial orientation and hydrogen-bonding capacity of the amine-bearing moiety due to the N-methyl substitution, which directly impacts binding conformations in downstream kinase inhibitor scaffolds [2]. Similarly, replacement with a piperidine analog, such as (R)-tert-butyl (2-(piperidin-3-yl)ethyl)carbamate , modifies the ring size and conformational flexibility, potentially abolishing selective engagement with intended biological targets [3]. The following quantitative evidence establishes the distinct activity profile of the target compound relative to these comparators, underscoring the necessity of exact specification in procurement.

Quantitative Differentiation Evidence: tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate vs. Structural Analogs in Kinase Inhibition & Receptor Binding


Kinase Inhibition Selectivity: FLT3 vs. PLK4 Differential Activity

In comparative kinase profiling of pyrrolidine-based scaffolds, the target compound (as part of a larger conjugated inhibitor) exhibited a 5.9-fold selectivity for FLT3 over PLK4, whereas the N-methyl analog (tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate) reversed this selectivity, demonstrating a 13.2-fold preference for PLK4 over FLT3 [1][2]. This inversion highlights the critical role of the unsubstituted pyrrolidine nitrogen in dictating kinase engagement, a feature preserved in the target compound but lost upon N-alkylation.

Kinase Inhibitor FLT3 PLK4 Medicinal Chemistry

Alpha-2 Adrenergic Receptor Binding: Superior Affinity vs. PDE4 Isoenzymes

The target compound demonstrates a 250 nM IC50 for the alpha-2 adrenergic receptor in rat brain membrane preparations [1], which is 8-fold more potent than its activity at the PDE4 high-affinity rolipram binding site (IC50 = 2000 nM) [2]. This selectivity profile contrasts with other pyrrolidine carbamates, such as (S)-ethyl biphenyl-2-ylmethyl(pyrrolidin-3-yl)carbamate, which shows a Ki of 3030 nM at the dopamine transporter (DAT) [3]. The Boc-protected ethylamine chain confers a distinct receptor interaction landscape that cannot be replicated by ethyl ester or biphenyl-substituted analogs.

GPCR Alpha-2 Adrenergic Receptor PDE4 Neuropharmacology

Antibacterial Scaffold Utility: Documented Activity vs. Inert Analog Baselines

The target compound is explicitly employed as a reactant in the synthesis of quinolizinonecarboxylate analogs with confirmed antibacterial activity against Staphylococcus aureus and Candida albicans . In contrast, baseline pyrrolidine carbamates lacking the ethyl spacer (e.g., pyrrolidin-3-yl carbamate, MW 130.15 g/mol) exhibit no reported antimicrobial utility and are primarily used as generic intermediates . The extended ethyl linker in the target compound enables optimal spatial presentation of the Boc-protected amine for subsequent quinolizinone fusion, a structural prerequisite absent in shorter-chain analogs.

Antibacterial Staphylococcus aureus Candida albicans Quinolizinone

Purity and Physicochemical Consistency: Benchmarking Against Commercial Standards

Commercial supply of the target compound consistently meets a minimum purity of 95% (often ≥97% or 98%) with a molecular weight of 214.30 g/mol and a predicted XLogP3 of 1.5 . This purity specification is critical for reproducible reaction yields in multi-step syntheses. By comparison, the closely related N-methyl analog (tert-butyl methyl(1-(pyrrolidin-3-yl)ethyl)carbamate) exhibits a higher molecular weight (228.33 g/mol) and an increased lipophilicity (XLogP3 = 2.0) due to the additional methyl group [1], which can alter reaction kinetics and purification behavior. The unmodified target compound thus offers a more predictable physicochemical profile for reaction optimization.

Quality Control Purity Physicochemical Properties Procurement

Validated Application Scenarios for tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate Based on Quantitative Evidence


Kinase Inhibitor Development Requiring FLT3 Selectivity Over PLK4

Procure this compound when designing FLT3-targeted kinase inhibitors where selectivity against PLK4 is desired (5.9-fold FLT3/PLK4 ratio). Use of N-methyl pyrrolidine analogs will invert this selectivity profile, leading to PLK4-biased inhibition (13.2-fold PLK4/FLT3 ratio) and confounding SAR interpretation [1]. The unsubstituted pyrrolidine nitrogen is essential for maintaining the FLT3-preferred binding mode [2].

Alpha-2 Adrenergic Receptor Probe Synthesis for CNS Target Engagement Studies

Employ this building block as a starting material for alpha-2 adrenergic receptor ligands. The 250 nM IC50 at alpha-2 receptors provides a validated entry point for CNS probe development, offering an 8-fold selectivity window over PDE4 off-targets [1]. Alternative pyrrolidine carbamates (e.g., biphenyl-substituted analogs) show only weak DAT affinity (Ki = 3030 nM) and lack meaningful alpha-2 engagement [2], rendering them unsuitable for this application.

Synthesis of Quinolizinonecarboxylate Antibacterials Against S. aureus and C. albicans

Utilize this compound as a key reactant in the construction of quinolizinonecarboxylate scaffolds with documented antibacterial activity. The ethyl linker between the pyrrolidine and Boc-protected amine is structurally required for quinolizinone formation; shorter-chain analogs such as pyrrolidin-3-yl carbamate (MW 130.15 g/mol) cannot achieve the necessary geometry and lack any reported antimicrobial utility [1][2].

Medicinal Chemistry Library Synthesis Requiring Consistent Physicochemical Parameters

Specify this compound when building focused libraries where molecular weight (214.30 g/mol) and lipophilicity (XLogP3 = 1.5) must be tightly controlled. Substitution with N-methyl analogs increases molecular weight by 14 g/mol and lipophilicity by 0.5 LogP units [1], introducing unwanted variability in compound property space that can compromise library quality and downstream assay reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.